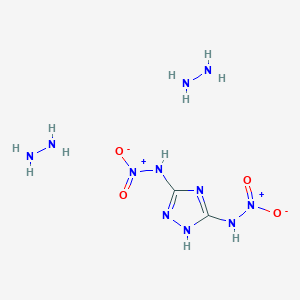![molecular formula C15H16N2O9 B12524312 Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid CAS No. 673488-39-6](/img/structure/B12524312.png)
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an amino group, a benzamido group, and multiple acetyloxy groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,4,5-trihydroxybenzoic acid with acetic anhydride to form 3,4,5-tris(acetyloxy)benzoic acid. This intermediate is then reacted with aminoacetic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The benzamido group can be reduced to form an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3,4,5-Tris(acetyloxy)benzoic acid: Shares the acetyloxy groups but lacks the amino and benzamido groups.
Aminoacetic acid: Contains the amino group but lacks the complex aromatic structure.
Uniqueness: Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
673488-39-6 |
|---|---|
Molecular Formula |
C15H16N2O9 |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
2-amino-2-[(3,4,5-triacetyloxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H16N2O9/c1-6(18)24-10-4-9(14(21)17-13(16)15(22)23)5-11(25-7(2)19)12(10)26-8(3)20/h4-5,13H,16H2,1-3H3,(H,17,21)(H,22,23) |
InChI Key |
RPZUDSKYNIFVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12524230.png)





![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)


![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
